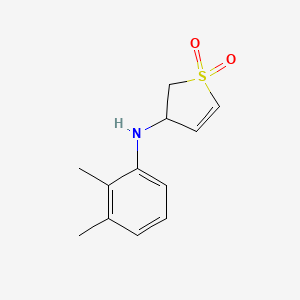
3-((2,3-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiadiazole and its derivatives, which are structurally similar to the compound you’re asking about, are known to be pharmacologically significant scaffolds . They are present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
While specific synthesis methods for “3-((2,3-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” were not found, related compounds have been synthesized using various methods. For example, a novel series of 2-sulfonyl benzo[d]thiazole 1,1-dioxide containing isoxazole derivatives have been synthesized using highly efficient and environmentally benign ionic methods .
Wissenschaftliche Forschungsanwendungen
Formation of Vinyl Sulfides, Thioacetals, and Enaminones
The compound has been studied for its ability to react with sulfur and nitrogen nucleophiles, leading to the formation of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. These reactions demonstrate its potential utility in organic synthesis, particularly in the creation of diverse sulfur-containing compounds (Hofsløkken & Skattebol, 1999).
Synthetic Equivalent in Organic Chemistry
This compound serves as a synthetic equivalent for 2,3-dihydro-2,3-dimethylenethiophene, providing a stable precursor in the synthesis of complex organic molecules. It demonstrates the ability to undergo alkylations and lose SO2 upon heating, making it a versatile tool in organic chemistry (Chou & Tsai, 1991).
Ring-Opening and Cycloaddition Reactions
The compound is noted for its applications in ring-opening and cycloaddition reactions. These processes are essential for creating various complex molecules and have significant implications in the synthesis of pharmaceuticals and agrochemicals (Gronowitz, 1993).
Formation and Reactions of Analogues
Research has also focused on the generation and reactions of analogous compounds, which are identified through various [4+2] cycloadducts. Such studies highlight the compound’s role in generating structurally diverse molecules, which is fundamental in medicinal chemistry and material sciences (Vandenberg & Leusen, 1988).
Diels-Alder Reactions
The compound is utilized in Diels-Alder reactions, a cornerstone of organic synthesis. This application underscores its importance in constructing cyclic compounds, which are integral to developing new therapeutic agents (Jaeger, Wang, & Goodson, 1993).
Structural and Vibrational Studies
In-depth structural and vibrational studies of this compound have been conducted using spectroscopic and theoretical quantum chemical methods. These studies are crucial for understanding its electronic properties, which can inform its use in various chemical applications (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).
Zukünftige Richtungen
While specific future directions for “3-((2,3-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” were not found, related compounds like pyrrolopyrazines have been the focus of recent topics for the synthesis of their derivatives and their applications as biologically active moieties . This suggests that there is ongoing interest in the development and study of these types of compounds.
Wirkmechanismus
Target of Action
The primary targets of the compound “3-((2,3-Dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” are currently unknown. This compound is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Based on the properties of similar thiophene derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Thiophene derivatives have been found to interact with a variety of biochemical pathways, including those involved in inflammation, cancer progression, microbial growth, and blood pressure regulation
Pharmacokinetics
Thiophene derivatives are generally lipophilic, suggesting that they may be well-absorbed in the gastrointestinal tract . They are also likely to be metabolized in the liver and excreted in the urine and feces . .
Result of Action
Based on the known effects of similar thiophene derivatives, it can be hypothesized that this compound may have anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects . These effects are likely to result from the compound’s interactions with its targets and its impact on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interactions with its targets, and its overall efficacy
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-4-3-5-12(10(9)2)13-11-6-7-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVZNAPWHJPPPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CS(=O)(=O)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)

![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)

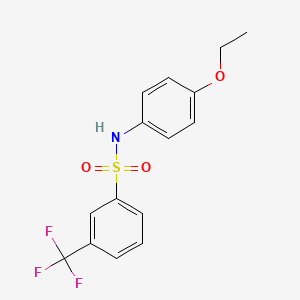
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2378373.png)
![2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol](/img/structure/B2378375.png)
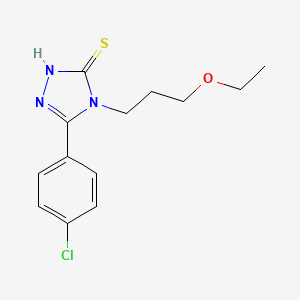
![Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2378381.png)
![1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2378383.png)
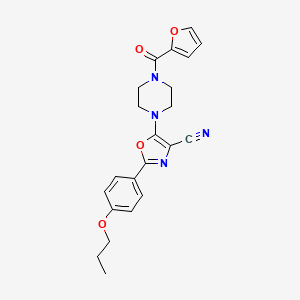
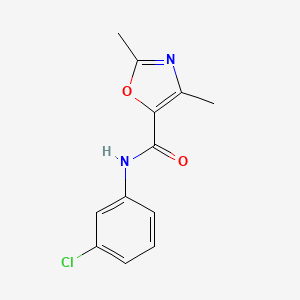
![tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate](/img/structure/B2378387.png)